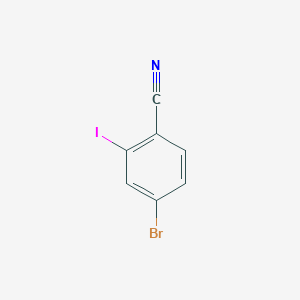

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

Overview

Description

The compound is a derivative of butyl compounds, which are organic compounds containing a butyl functional group. Butyl groups have four carbon atoms in their structure and can exist in several isomeric forms . The “(2R)” indicates that the compound is a specific stereoisomer, meaning it has a specific three-dimensional arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving butyl compounds can vary widely depending on the specific compound and conditions. For example, butyl radicals can undergo high-temperature gas-phase chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of butyl compounds can vary depending on the specific compound. For example, butyl acetate is a flammable liquid with a pleasant, fruity odor .Scientific Research Applications

Fluorinated Compounds in NMR and Medicinal Chemistry

- Conformational Studies Using Fluorinated Amino Acids : The synthesis of fluorinated tert-butyl hydroxyproline derivatives, similar in fluorination to n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate, demonstrated distinct conformational preferences useful for 19F NMR studies. These compounds are applied in probes and medicinal chemistry due to their sensitive detection capabilities in NMR imaging (Tressler & Zondlo, 2014).

Polymer Synthesis and Characterization

- SET-LRP of Hydrophobic Acrylates : Research on the polymerization of hydrophobic acrylates, such as n-butyl acrylate, in alcohol-water mixtures highlights the synthesis of nonpolar polyacrylates. This method could potentially be adapted for the polymerization of compounds similar to n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate, offering a route to synthesize hydrophobic polymers with specific properties (Enayati et al., 2016).

Fluorine's Role in Material Properties

- Fluorinated Polymers for Stability : A study on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates showed how fluorine influences thermal, photochemical, and hydrolytic stability. This suggests potential uses for n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate in creating materials with enhanced stability and performance (Signori et al., 2006).

Hydrolysis and Ionic Liquid Studies

- Ionic Liquid Stability : The hydrolysis of 1-butyl-3-methylimidazolium compounds, including fluorine-containing species, raises considerations for the handling and application of n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate in green chemistry and solvent systems, highlighting the need for careful selection of conditions to maintain stability and reduce potential hazards (Swatloski et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCELATQDWCKB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)